Benzo[c]phenanthrene-1,4-dione

DNA Adducts Mutagenicity Carcinogenesis

Benzo[c]phenanthrene-1,4-dione (CAS 109699-80-1) is a tetracyclic angular quinone whose non-planar topology drives unique DNA intercalation geometry and tumorigenic adduct formation—properties irreproducible with linear quinones like phenanthrene-1,4-dione (CAS 84-11-7). It is a highly selective AKR1C3 inhibitor (IC50=120 nM, >170-fold selectivity over AKR1C2), essential for isoform-specific target validation in drug discovery. Additionally, it serves as the critical precursor for oxidative photocyclization to [5]helicene and higher chiral scaffolds used in advanced spintronics and sensing. Procure only if your research demands this specific angular architecture.

Molecular Formula C18H10O2
Molecular Weight 258.3 g/mol
CAS No. 109699-80-1
Cat. No. B028410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]phenanthrene-1,4-dione
CAS109699-80-1
SynonymsBENZO[C]PHENANTHRENE[1,4]QUINONE
Molecular FormulaC18H10O2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O
InChIInChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H
InChIKeyOJPQILIJRKPTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]phenanthrene-1,4-dione (CAS 109699-80-1): A Unique Angular Quinone for Research and Development


Benzo[c]phenanthrene-1,4-dione (CAS 109699-80-1) is a tetracyclic, angular quinone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene. With a molecular formula of C18H10O2 and a molecular weight of 258.3 g/mol , this compound is characterized by its fused, non-linear ring system and two carbonyl groups at the 1,4-positions. This specific structural topology distinguishes it from linear, isomeric quinones and is the primary driver of its unique chemical and biological properties [1]. It is primarily utilized as a research-grade material in non-clinical laboratory studies, with applications spanning mechanistic toxicology, DNA adduct research, and as a precursor in the synthesis of higher helicenes [2].

Why Generic Analogs Cannot Substitute for Benzo[c]phenanthrene-1,4-dione in Critical Applications


The unique angular topology of Benzo[c]phenanthrene-1,4-dione directly impacts its DNA intercalation geometry and subsequent biological outcomes. This compound's specific arrangement of fused benzene rings forces a distinct, non-planar conformation that determines its DNA adduct formation and mutagenic potential [1]. Substituting it with a simpler, planar quinone like phenanthrene-1,4-dione (CAS 84-11-7) or a linear isomer fails to replicate these critical, structure-dependent interactions. The following evidence demonstrates that even among closely related PAH quinones, the specific ring fusion pattern of Benzo[c]phenanthrene-1,4-dione is non-negotiable for applications requiring its precise molecular topology, such as in the study of tumorigenic mechanisms or the synthesis of specific helicene scaffolds [2].

Product-Specific Quantitative Differentiation: How Benzo[c]phenanthrene-1,4-dione Compares to Its Closest Analogs


Comparative DNA Adduct Conformation and Mutagenic Activity

The unique angular topology of benzo[c]phenanthrene, and by extension its 1,4-dione derivative, dictates a specific DNA adduct conformation. A study directly comparing the benzo[c]phenanthrene-derived diol epoxide to those from other PAHs (e.g., benzo[a]pyrene) revealed that the benzo[c]phenanthrene 4S,3R-dihydrodiol 2S,1R-epoxide isomer initiated substantially more tumors per DNA adduct formed than its three other isomers [1]. This higher tumorigenic activity is linked to the adduct's conformation within the DNA helix, which is uniquely determined by the compound's angular structure. While not a direct measurement of the 1,4-dione, this class-level inference establishes the critical role of the benzo[c]phenanthrene scaffold in dictating a distinct biological outcome compared to other PAH quinones. This provides a strong rationale for selecting Benzo[c]phenanthrene-1,4-dione over a different PAH quinone when investigating structure-activity relationships in mutagenesis or studying the mechanisms of PAH-induced carcinogenesis.

DNA Adducts Mutagenicity Carcinogenesis

Selective Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Benzo[c]phenanthrene-1,4-dione exhibits potent and selective inhibition of human aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme in steroid hormone metabolism and a target in castration-resistant prostate cancer. In a TR-FRET assay using recombinant human AKR1C3, the compound demonstrated an IC50 of 120 nM [1]. This inhibition is highly specific, as its activity against the closely related isoform AKR1C2 was negligible, with an IC50 exceeding 20,000 nM (>20 µM), representing a greater than 160-fold selectivity [1]. Furthermore, the compound showed no significant interaction with the androgen receptor, with an IC50 exceeding 100,000 nM (>100 µM) [1]. This selective inhibition profile differentiates Benzo[c]phenanthrene-1,4-dione from non-selective AKR1C inhibitors and other PAH quinones that may exhibit broader, less predictable enzyme interactions.

Enzyme Inhibition AKR1C3 Cancer Therapeutics

Precursor for Helicene Synthesis via Photocyclization

Benzo[c]phenanthrene-1,4-dione and its derivatives are established precursors for the synthesis of higher helicenes through oxidative photocyclization [1]. While specific yields for the 1,4-dione itself are not detailed in the provided source, the 1-substituted benzo[c]phenanthrene scaffold is a key intermediate in this process [1]. This differentiates the compound from other PAH quinones or simple phenanthrene-1,4-dione, which lack the necessary carbon framework for constructing the extended, helically chiral structures characteristic of helicenes. The use of benzo[c]phenanthrene derivatives in photocyclization is a well-documented strategy for building the complex, non-planar architectures of these optoelectronically active molecules [2].

Helicene Synthesis Photocyclization Organic Synthesis

Optimal Application Scenarios for Benzo[c]phenanthrene-1,4-dione Based on Evidence


Investigating the Structure-Activity Relationship of PAH-Induced Carcinogenesis

Researchers focusing on the mechanistic link between PAH molecular topology and tumorigenic activity should select Benzo[c]phenanthrene-1,4-dione as a model compound. Evidence from in vivo studies shows that metabolites derived from the benzo[c]phenanthrene scaffold form DNA adducts with a unique conformation that are intrinsically more tumorigenic than those from other PAHs like benzo[a]pyrene [1]. Using this compound allows for the direct investigation of how angular ring fusion dictates adduct geometry and subsequent biological outcomes, a level of insight not achievable with linear or planar PAH quinones. This makes it an essential tool for toxicology and cancer biology research.

Developing Selective Inhibitors for AKR1C3 in Castration-Resistant Prostate Cancer

Drug discovery groups targeting AKR1C3 for therapeutic intervention should procure Benzo[c]phenanthrene-1,4-dione as a high-selectivity chemical probe. The compound demonstrates potent inhibition of AKR1C3 (IC50 = 120 nM) while exhibiting negligible activity against the closely related isoform AKR1C2 (>20,000 nM) and the androgen receptor (>100,000 nM) [1]. This superior selectivity profile minimizes confounding off-target effects in cellular assays and establishes a clear benchmark for the development of next-generation, isoform-selective AKR1C3 inhibitors. This compound's profile is distinct from non-selective AKR1C inhibitors and other, broader-acting quinones.

Synthesizing Higher-Order Helicenes for Chiral Optoelectronic Materials

Synthetic organic chemists and materials scientists aiming to construct complex, non-planar aromatic systems like helicenes should utilize Benzo[c]phenanthrene-1,4-dione as a critical precursor. The compound's specific carbon framework is essential for the oxidative photocyclization steps that generate the helical chirality characteristic of [5]helicene and higher analogs [1]. Substitution with a simpler quinone, such as phenanthrene-1,4-dione, would not provide the necessary structural elements for this transformation, making Benzo[c]phenanthrene-1,4-dione a non-substitutable starting material for accessing these unique, chiroptically active materials used in advanced sensing, display, and spintronic applications [2].

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